2-Amino-2-ethylhexanoic acid

Übersicht

Beschreibung

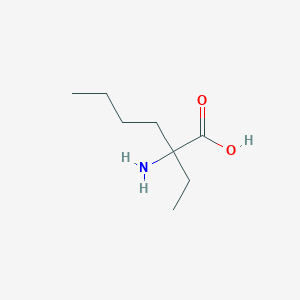

“2-Amino-2-ethylhexanoic acid” is a derivative of “2-Ethylhexanoic acid”, which is an organic compound with the formula CH3(CH2)3CH(C2H5)CO2H . It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . It is a colorless viscous oil .

Synthesis Analysis

2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid .

Molecular Structure Analysis

The molecular formula of “2-Amino-2-ethylhexanoic acid” is C8H17NO2 . The molecule contains a total of 27 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet or bitter. Amino acids have a high melting point (200-300°C) due to their ionic property .

Wissenschaftliche Forschungsanwendungen

Synthesis of Lipophilic Metal Derivatives

2-Amino-2-ethylhexanoic acid can be used to synthesize lipophilic metal derivatives that are soluble in nonpolar organic solvents . This application is significant in the production of catalysts and in facilitating various organic reactions where a metal catalyst needs to be recovered and reused.

Development of Green Oxidation Processes

The compound plays a role in the development of green oxidation processes. It’s used as a precursor in the synthesis of 2-ethylhexanoic acid via N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal, which is a process aligned with global trends aimed at developing sustainable industrial practices .

Production of Alkyd Resins

Alkyd resins, which are used in paints and coatings, can be produced using 2-ethylhexanoic acid derived from 2-Amino-2-ethylhexanoic acid. These resins are valued for their excellent gloss and color retention, making them suitable for high-quality surface finishes .

Manufacture of Plasticizers

2-Amino-2-ethylhexanoic acid is involved in the production of plasticizers, which are additives that increase the plasticity or fluidity of materials. Plasticizers derived from this compound are used to enhance the flexibility and durability of polyvinyl chloride (PVC) products .

Creation of Lubricants and Detergents

The compound is utilized in the formulation of lubricants and detergents. In lubricants, it serves as a corrosion inhibitor and enhances the lubricity of oils. As for detergents, it contributes to the cleaning efficiency and helps in the removal of heavy soils .

Application in Polymer Latexes and Coatings

2-Amino-2-ethylhexanoic acid derivatives are applied in polymer latexes and coatings. They improve the properties of coatings, such as water resistance, adhesion, and flexibility. This application is crucial in the development of high-performance coatings for various industrial and consumer products .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Amino-2-ethylhexanoic acid, also known as 2-Ethylhexanoic acid, is a chemical compound with a variety of applications . .

Mode of Action

It is known that the compound can be used in the production of various salts and esters . These derivatives may interact with their targets in different ways, leading to various biochemical changes.

Biochemical Pathways

It is known that the compound can be used in the production of various salts and esters . These derivatives may affect different biochemical pathways depending on their specific chemical structures and targets.

Result of Action

It is known that the compound can be used in the production of various salts and esters . These derivatives may have different effects depending on their specific chemical structures and targets.

Eigenschaften

IUPAC Name |

2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-ethylhexanoic acid | |

CAS RN |

6300-78-3 | |

| Record name | NSC44106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the study of (S)-Butylethylglycine's conformational behavior important?

A1: (S)-Butylethylglycine is an α-ethylated α,α-disubstituted amino acid. These types of amino acids are known to influence the conformational preferences of peptides. Understanding how (S)-Butylethylglycine impacts peptide structure, specifically its tendency to form 3₁₀-helices as observed in the research [], is crucial for designing peptides with specific shapes and biological activities.

Q2: What experimental techniques were used to study the conformation of peptides containing (S)-Butylethylglycine?

A2: The researchers employed a combination of techniques to elucidate the conformational preferences of the synthesized peptides. X-ray crystallography revealed the solid-state structures []. In solution, infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, and ¹H-NMR spectroscopy provided complementary data on the peptide conformations []. These spectroscopic methods are sensitive to different aspects of molecular structure and offer a comprehensive view of conformational behavior.

Q3: Did the researchers utilize any computational methods to further understand the conformational behavior?

A3: Yes, the researchers employed molecular mechanics calculations to support their experimental findings []. These calculations help visualize and predict stable conformations, providing valuable insights into the factors governing the observed structural preferences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)